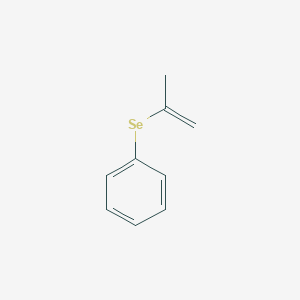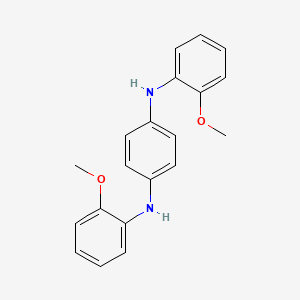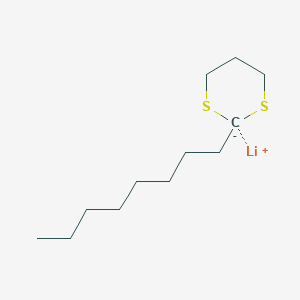
Lithium 2-octyl-1,3-dithian-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-octyl-1,3-dithian-2-ide is a chemical compound that belongs to the class of lithiated dithianes. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The structure of this compound includes a lithium atom bonded to a 1,3-dithiane ring, which is further substituted with an octyl group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
Lithium 2-octyl-1,3-dithian-2-ide can be synthesized through the lithiation of 2-octyl-1,3-dithiane. This process typically involves the deprotonation of 2-octyl-1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:
2-octyl-1,3-dithiane+n-BuLi→Lithium 2-octyl-1,3-dithian-2-ide+butane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
化学反応の分析
Types of Reactions
Lithium 2-octyl-1,3-dithian-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Addition Reactions: It can add to multiple bonds, such as carbonyl groups, forming new carbon-carbon bonds.
Oxidation and Reduction: The dithiane ring can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and epoxides. The reactions are typically carried out in THF at low temperatures.
Addition Reactions: Reagents such as aldehydes and ketones are used, with the reactions often conducted in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated dithiane derivative, while addition to a carbonyl compound would form a corresponding alcohol.
科学的研究の応用
Lithium 2-octyl-1,3-dithian-2-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the preparation of novel materials with unique properties.
Biological Studies: The compound is used in the study of biochemical pathways and mechanisms.
作用機序
The mechanism of action of lithium 2-octyl-1,3-dithian-2-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom in the compound enhances its nucleophilicity, making it highly reactive. The dithiane ring provides stability to the intermediate species formed during reactions, facilitating the formation of new bonds.
類似化合物との比較
Lithium 2-octyl-1,3-dithian-2-ide can be compared with other lithiated dithianes, such as lithium 2-methyl-1,3-dithian-2-ide and lithium 2-phenyl-1,3-dithian-2-ide . These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. The octyl group in this compound provides unique steric and electronic properties, making it suitable for specific synthetic applications.
特性
CAS番号 |
63278-30-8 |
|---|---|
分子式 |
C12H23LiS2 |
分子量 |
238.4 g/mol |
InChI |
InChI=1S/C12H23S2.Li/c1-2-3-4-5-6-7-9-12-13-10-8-11-14-12;/h2-11H2,1H3;/q-1;+1 |
InChIキー |
XCICDJCZAVURPE-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCCCCCC[C-]1SCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


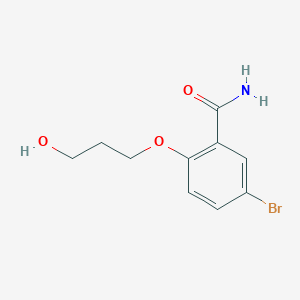
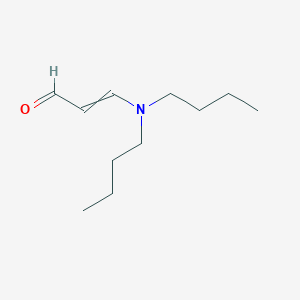
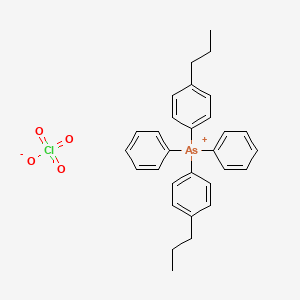
![4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile](/img/structure/B14510681.png)
![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)
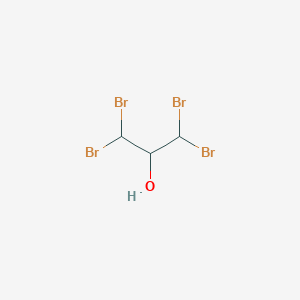
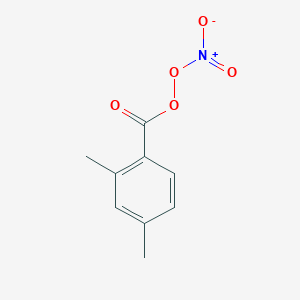
![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)

![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)
